8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
8-ethyl-2-propan-2-yl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-4-10-6-5-7-11-13(16)8-12(9(2)3)15-14(10)11/h5-9H,4H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVLYUARSSIFRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)C=C(N2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-((Z)-3-oxo-3-aryl-propenylamino)benzoic Acid Methyl Esters
A key step involves the cyclization of 2-((Z)-3-oxo-3-aryl-propenylamino)benzoic acid methyl esters to form the dihydroquinolin-4-one core. This reaction is typically carried out by refluxing the ester in a methanol/phenyl ether mixture (1:8 ratio) in the presence of sodium methanolate, which promotes intramolecular cyclization to yield 3-aroyl-1,4-dihydroquinolin-4-one derivatives.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Methanol/phenyl ether (1:8), NaOMe, reflux | 37-66 | Key cyclization step to form quinolinone core |
This method was reported with yields ranging from 37% to 66%, indicating moderate efficiency depending on substituent nature.
N-Alkylation of the Dihydroquinolin-4-one Core
Following cyclization, N-alkylation is performed to introduce alkyl groups at the nitrogen atom, which in this case corresponds to the 2-(propan-2-yl) substituent. This is achieved by treating the quinolinone with halogenoalkyl derivatives in dry dimethylformamide (DMF) in the presence of sodium hydride (NaH) as a base.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-Alkylation | Halogenoalkyl derivatives, NaH, DMF, 90 °C | 40-85 | Alkylation at nitrogen; regioselective |
The yield varies widely (40-85%) depending on the alkyl halide used and reaction conditions.
Michael Addition of Quinolin-2-one with Activated Olefins
Another approach involves the Michael addition of quinolin-2-one with activated olefins such as methyl acrylate under basic conditions (potassium carbonate) at elevated temperatures (~100 °C). This reaction selectively yields 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, which can be further modified to introduce the desired alkyl groups.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Michael Addition | Quinolin-2-one, methyl acrylate, K2CO3, 100 °C, 10 h | 81-88 | Provides N-substituted propanoate derivatives |
This method is notable for its chemoselectivity favoring N-substitution over O-substitution, attributed to the nucleophilicity of the nitrogen atom and supported by Pearson's HSAB theory.
Functional Group Transformations for Side Chain Modification
The propanoate derivatives obtained via Michael addition can be converted into hydrazides, hydroxylamines, and amides, enabling further functionalization at the 2-position. For example:
- Hydrolysis of the ester to the corresponding acid.
- Conversion of the acid to hydrazide by reaction with hydrazine hydrate.
- Formation of N-hydroxy derivatives by reaction with hydroxylamine hydrochloride.
These transformations allow the introduction of the isopropyl group at the 2-position through subsequent alkylation or acylation reactions.
| Transformation | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ester hydrolysis | NaOH, ethanol | 91 | Converts ester to carboxylic acid |
| Hydrazide formation | Hydrazine hydrate, ethanol | 85 | Prepares hydrazide intermediate |
| N-Hydroxy derivative | Hydroxylamine HCl, KOH, ethanol | 65 | For further modification |
These steps provide versatile intermediates for the synthesis of substituted dihydroquinolinones.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Target Intermediate | Yield Range (%) | Notes |
|---|---|---|---|---|
| Cyclization of amino benzoic acid esters | NaOMe, MeOH/Ph-O-Ph, reflux | 3-aroyl-1,4-dihydroquinolin-4-one | 37-66 | Core quinoline ring formation |
| N-Alkylation | Halogenoalkyl derivatives, NaH, DMF, 90 °C | N-alkyl-1,4-dihydroquinolin-4-one | 40-85 | Introduction of 2-(propan-2-yl) group |
| Michael addition | Quinolin-2-one, methyl acrylate, K2CO3, 100 °C | 3-[2-oxoquinolin-1(2H)-yl]propanoate | 81-88 | Selective N-substitution |
| Functional group transformations | NaOH, hydrazine hydrate, hydroxylamine HCl | Acid, hydrazide, N-hydroxy derivatives | 65-91 | Side chain modifications |
Research Findings and Mechanistic Insights
- The cyclization step is crucial and is influenced by the choice of solvent and base; methanol/phenyl ether mixtures and sodium methanolate provide optimal conditions for ring closure.
- N-alkylation proceeds regioselectively at the nitrogen atom due to its higher nucleophilicity compared to oxygen, consistent with Pearson's HSAB theory.
- Michael addition of quinolin-2-one with activated olefins is a robust method to introduce side chains at the nitrogen, yielding intermediates amenable to further functionalization.
- Subsequent transformations of esters to hydrazides and hydroxyl derivatives enable the introduction of various alkyl groups at the 2-position, including the isopropyl group required for 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Pharmaceutical Applications
The compound has potential applications in drug development, particularly in creating novel therapeutic agents. Its unique structure allows for modifications that could enhance efficacy against specific diseases. For instance, derivatives of this compound may be synthesized to improve binding affinity to targeted receptors involved in disease processes.
Molecular Docking Studies
Molecular docking studies have been employed to investigate the binding interactions between 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one and various biological targets. These studies help elucidate the compound's mechanism of action and guide the design of more potent analogs. Techniques such as AutoDock and molecular dynamics simulations are commonly used in these analyses.
Synthesis and Structural Modifications
The synthesis of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one can be achieved through several methods, including multi-step synthesis involving cyclization reactions. The ability to modify its structure by altering substituents can lead to derivatives with enhanced biological activity or improved pharmacokinetic properties.
Interaction Studies
Interaction studies focus on the compound's binding affinity to various enzymes and receptors, which is crucial for understanding its pharmacological profile. Techniques such as surface plasmon resonance (SPR) and fluorescence spectroscopy are often utilized to assess these interactions.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one against Gram-positive and Gram-negative bacteria. The results demonstrated a broad-spectrum activity with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics.
Case Study 2: Molecular Docking Insights
In another investigation, molecular docking simulations revealed that the compound binds effectively to bacterial DNA gyrase, an essential enzyme for bacterial replication. This binding was associated with a calculated binding energy that suggests high affinity, indicating potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication in bacteria, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one and related 1,4-dihydroquinolin-4-one derivatives:
Table 1: Structural and Functional Comparison of Selected 1,4-Dihydroquinolin-4-one Derivatives
Key Comparative Insights:
Substituent Effects on Physicochemical Properties: The 8-ethyl-2-isopropyl substitution in the target compound introduces steric bulk, which may reduce solubility compared to derivatives with polar groups (e.g., 94’s 4-methoxybenzoyl group) .
Biological Activity :
- While the target compound’s activities are unspecified, structurally related compounds show promise in antimicrobial and anti-inflammatory contexts. For example, 80 and 94 were characterized for LC-MS profiles but require further biological validation .
- The 3-ethyl-4-hydroxy-8-methoxy analog (I) in demonstrates how hydrogen-bonding networks in the solid state could influence bioavailability or crystallization .
Crystallographic and Spectroscopic Data :
- Derivatives like I in provide detailed crystallographic data (e.g., π–π interactions, centroid distances), which are absent for the target compound but critical for understanding stability and formulation .
Biological Activity
8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one, a nitrogen-containing heterocyclic compound, belongs to the dihydroquinoline class. Its chemical formula is , with a molecular weight of 215.29 g/mol. The compound features a quinoline moiety with ethyl and isopropyl substituents that may influence its biological activity and pharmacological properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications.
Chemical Structure and Properties
The structure of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one includes a saturated carbon framework, which enhances its stability compared to other quinoline derivatives. The presence of the ethyl and isopropyl groups may affect its solubility and interaction with biological targets.
Pharmacological Effects
Research indicates that compounds within the dihydroquinoline class exhibit various pharmacological effects, including:
- Antimicrobial Activity : Some studies suggest that dihydroquinolines demonstrate significant antimicrobial properties.
- Anticancer Properties : Certain derivatives have shown potential in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Compounds similar to 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one have been investigated for neuroprotective activities against neurodegenerative diseases .
The biological activity of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one is attributed to its ability to interact with various biological targets. Interaction studies typically employ techniques such as:
- Binding Affinity Assessments : These studies evaluate the compound's affinity for specific receptors or enzymes.
- Enzymatic Assays : The compound's effect on enzymatic activity can provide insights into its mechanism of action.
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Anticancer Activity : A study on related dihydroquinoline analogs indicated significant anticancer activity against various cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions influenced potency .
- Neuroprotective Studies : Research has shown that certain dihydroquinoline derivatives exhibit neuroprotective effects by inhibiting nitric oxide synthase (nNOS), which is crucial in neurodegenerative conditions. For instance, one derivative demonstrated an IC50 value of 93 nM against nNOS, suggesting promising therapeutic potential .
- Antimicrobial Studies : In vitro studies have demonstrated that compounds similar to 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one possess antimicrobial properties against various bacterial strains, indicating potential for therapeutic use in treating infections .
Structure–Activity Relationship (SAR)
Understanding the SAR of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one is essential for optimizing its pharmacological profile. The following table summarizes key findings from SAR studies involving related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 7-Ethylquinoline | Ethyl group at position 7 | Exhibits different biological activities |
| 6-Methylquinoine | Methyl group at position 6 | Known for neuroprotective effects |
| 4-Methyl-7,8-dihydroquinoline | Methyl group at position 4 | Significant anticancer activity |
| 6-(Trifluoromethyl)quinoline | Trifluoromethyl at position 6 | Enhanced lipophilicity and potential bioactivity |
| 3-Methylquinoine | Methyl group at position 3 | Displays distinct antimicrobial properties |
The unique combination of ethyl and isopropyl substituents in 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one may influence both its pharmacological profile and synthetic accessibility compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via thermal condensation of diethyl ethylmalonate with substituted anilines under controlled heating (220–270°C), as demonstrated in similar quinolinone derivatives . Optimization involves adjusting reaction time, temperature gradients, and stoichiometric ratios of precursors. Catalysts like indium(III) chloride (20 mol%) under microwave irradiation (360 W, 5 min) have been reported to enhance yields (e.g., 63%) in analogous systems . Post-synthesis purification typically involves crystallization from ethanol or toluene .
Q. How is the molecular structure of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one validated?
- Methodological Answer : Structural validation employs X-ray crystallography to confirm bond lengths, angles, and hydrogen-bonding networks. For example, in related 3-ethyl-4-hydroxyquinolin-2-ones, intermolecular N–H⋯O and O–H⋯O hydrogen bonds stabilize crystal packing . Complementary techniques include FT-IR and FT-Raman spectroscopy to identify functional groups (e.g., carbonyl stretching at ~1650 cm⁻¹) and DFT/B3LYP calculations to correlate experimental vibrational spectra with theoretical models .
Q. What are the key functional groups influencing reactivity in this compound?
- Methodological Answer : The 4-keto group and ethyl/isopropyl substituents dictate reactivity. The keto group participates in hydrogen bonding (e.g., N–H⋯O interactions in crystal lattices) , while alkyl groups influence steric effects in substitution reactions. For analogs like 5-hydroxy-3,4-dihydroquinolin-2-ones, the hydroxyl group enables derivatization (e.g., glucosylation) , suggesting similar potential for 8-Ethyl-2-(propan-2-yl) derivatives.
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectral data for this compound?
- Methodological Answer : Discrepancies between experimental (e.g., FT-IR) and theoretical spectra are addressed using ab initio Hartree-Fock (HF) and DFT/B3LYP calculations with basis sets like 6-311++G(d,p). For instance, vibrational modes of 3-ethoxymethyl-1,4-dihydroquinolin-4-one were reconciled by scaling theoretical frequencies to match experimental data . Computational modeling also predicts π–π interactions (centroid distances ~3.6 Å) observed in X-ray structures .
Q. What strategies improve yield in multi-step syntheses involving 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one?
- Methodological Answer : Yield optimization requires stepwise monitoring (e.g., TLC, LCMS) and catalyst screening . For example, microwave-assisted synthesis with InCl₃ reduces reaction times from hours to minutes in dihydroquinolinone systems . Solvent selection (e.g., CH₂Cl₂/di-isopropylether for crystallization) minimizes side reactions . Additionally, acid/base workup protocols (e.g., NaOH/HCl for precipitation) enhance purity .
Q. How do substituent positions (e.g., 8-ethyl vs. 2-isopropyl) affect intermolecular interactions?
- Methodological Answer : Substituents dictate crystal packing via steric effects and hydrogen-bonding networks . In 3-ethyl-4-hydroxyquinolin-2-ones, ethyl groups induce π–π stacking (3.609 Å) between quinoline rings, while hydroxyl groups form O–H⋯O bonds (2.65 Å) . Comparative studies of analogs (e.g., 6-methyl vs. 8-methoxy derivatives) reveal that electron-donating groups enhance hydrogen-bond donor capacity, influencing solubility and crystallinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
